![molecular formula C21H22N2O3 B3048357 4-Benzoyl-N-[3-(2-methyl-acryloylamino)-propyl]-benzamide CAS No. 165391-55-9](/img/structure/B3048357.png)
4-Benzoyl-N-[3-(2-methyl-acryloylamino)-propyl]-benzamide
Overview
Description
Synthesis Analysis
Benzamides can be synthesized through direct condensation of carboxylic acids and amines . This process involves the use of a Lewis acidic ionic liquid immobilized on diatomite earth under ultrasonic irradiation . The reaction is considered green, rapid, mild, and highly efficient .Scientific Research Applications
Solid Phase Synthesis
N-p-Methylbenzyl benzamide, a related compound, was synthesized using solid phase synthesis techniques. This method involved a series of reactions starting with polystyryl-sulfonyl chloride resin, leading to the formation of polymer-supported N-p-methylbenzyl sulfonamide. The product was obtained with a significant yield, showcasing the efficiency of solid phase synthesis in creating benzamide derivatives (Luo & Huang, 2004).
Synthetic Studies for Heterocyclic Derivatives
Derivatives of the compound were used in the synthesis of bis-heterocyclic amine and carboxamide derivatives, demonstrating the compound's utility in creating new heterocyclic structures. These synthetic processes involved complex reactions and provided insights into plausible mechanisms for forming new compounds (Abdelrazek et al., 2012).
Thermal Decomposition Studies
The thermal decomposition of related N,O-Diacyl-N-t-butylhydroxylamines was studied, where derivatives of the compound were analyzed under thermal stress. The study provided detailed insights into the decomposition products and suggested mechanisms, contributing to the understanding of the stability and reactivity of such compounds under thermal conditions (Uchida, Kobayashi, & Kozuka, 1981).
Synthesis of N-Substituted Piperidones
Research on the synthesis of N-substituted 4-piperidones from benzamide derivatives demonstrated the flexibility of benzamides in synthesizing piperidone structures. This single-stage synthesis approach highlighted the potential of benzamide derivatives in creating compounds with significant pharmacological interest (Baty, Jones, & Moore, 1967).
Anti-acetylcholinesterase Activity
1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, closely related to the compound , were synthesized and evaluated for their anti-acetylcholinesterase activity. The study found that substituting the benzamide with bulky groups significantly increased activity, offering insights into the design of potent inhibitors for acetylcholinesterase (Sugimoto et al., 1990).
Mechanism of Action
properties
IUPAC Name |
4-benzoyl-N-[3-(2-methylprop-2-enoylamino)propyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-15(2)20(25)22-13-6-14-23-21(26)18-11-9-17(10-12-18)19(24)16-7-4-3-5-8-16/h3-5,7-12H,1,6,13-14H2,2H3,(H,22,25)(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKGFAULLJCULTN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)NCCCNC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50433208 | |
Record name | 4-Benzoyl-N-[3-(2-methyl-acryloylamino)-propyl]-benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50433208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzoyl-N-[3-(2-methyl-acryloylamino)-propyl]-benzamide | |
CAS RN |
165391-55-9 | |
Record name | 4-Benzoyl-N-[3-(2-methyl-acryloylamino)-propyl]-benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50433208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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